Dabsyl chloride

Descripción general

Descripción

Synthesis Analysis

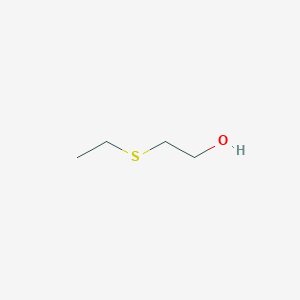

Dabsyl chloride is synthesized through the reaction of sodium 4-dimethylaminoazobenzene 4'-sulfonate with phosphorus pentachloride. This reaction introduces a sulfonyl chloride group, enabling the compound to react readily with amines under mild conditions to form dabsyl derivatives. The synthesis process emphasizes the conversion of a sulfonate precursor into a more reactive sulfonyl chloride, making this compound a versatile reagent for derivatization procedures in analytical chemistry (Lin, Chang, & Huang, 1989).

Molecular Structure Analysis

The molecular structure of this compound derivatives is characterized by the presence of the azobenzene moiety, which imparts significant chromophoric properties to the molecule. This structural feature is crucial for the visible detection of dabsylated compounds in HPLC analysis. The azo group (–N=N–) linked to a sulfonyl chloride provides a unique absorbance pattern, which is exploited in detecting dabsylated amino acids at specific wavelengths in the visible region.

Chemical Reactions and Properties

This compound reacts with amino groups to form stable dabsyl-amino acid derivatives. This reaction is facilitated by the sulfonyl chloride group, which is highly reactive towards nucleophilic substitution by amines. The resulting dabsyl-amino acids exhibit strong absorbance in the visible region, allowing for their sensitive detection in HPLC analyses. The stability and reproducibility of the dabsyl derivatives make this compound a preferred choice for amino acid derivatization (Jansen, Berg, Both-Miedema, & Doorn, 1991).

Physical Properties Analysis

The physical properties of this compound, such as its good stability and solubility in organic solvents, contribute to its effectiveness as a derivatization agent. The solid form of this compound is relatively stable, facilitating its storage and handling in laboratory settings. Its solubility in organic solvents like acetone and acetonitrile allows for easy preparation of the derivatization reagent solution, essential for the derivatization process.

Chemical Properties Analysis

The chemical properties of this compound, including its reactivity with amino and carbonyl compounds, make it a versatile reagent in analytical chemistry. Its ability to react with a wide range of compounds, including amino acids, aliphatic amines, and polyamines, to form visible light-absorbing derivatives, underpins its utility in HPLC analysis. The derivatization with this compound improves the detectability and quantification of analytes, thereby extending the applicability of HPLC to a broader range of samples (Lin, Chang, & Huang, 1989).

Aplicaciones Científicas De Investigación

Analysis of Amino Acids in Teas

Dabsyl chloride is used to determine theanine, GABA, and other amino acids in different types of teas, including green, black, oolong, and Pu-erh teas. The method involves dabsylation and reverse phase high-performance liquid chromatography (HPLC) (Syu et al., 2008).

Pre-column Derivatization of Amino Acids

this compound is advantageous for derivatizing amino acids due to its simple procedure, stability, good reproducibility, and effective HPLC separation of amino acids with specific detection in the visible region (Jansen et al., 1991).

Optimization for Derivatization of Biogenic Amines

this compound's application in pre-column derivatization of biogenic amines has received attention, with studies focusing on optimizing experimental conditions for the dabsylation reaction (Romero et al., 2000).

HPLC Determination of Amino and Carbonyl Compounds

The reagent has been used for HPLC microdetermination of amino acids, aliphatic amines, polyamines, and carbonyl compounds, showcasing its broad application in analytical chemistry (Lin et al., 1989).

Dansyl and Dabsyl Derivatives in HPLC of Amino Acids

this compound offers several advantages over other derivatization methods, such as simplicity, stability, and good detection limits, and is used alongside dansyl chloride for amino acid analysis (Takeuchi, 2005).

Analysis of Melamine in Milk and Infant Formula

A pre-column derivatization method with this compound, followed by dispersive liquid-liquid microextraction, is developed for the sensitive analysis of melamine in milk and powdered infant formula samples (Faraji & Adeli, 2017).

Labeling Proteins for Electrophoresis

this compound has been used to label proteins for polyacrylamide gel electrophoresis, allowing visible tracking of protein separation without affecting their mobility (Parkinson & Redshaw, 1984).

Determination of Urinary Amino Acids

A liquid chromatographic procedure for measuring amino acids in urine involves direct derivatization with this compound, demonstrating its clinical application (Lin & Wang, 1980).

Mecanismo De Acción

Target of Action

Dabsyl chloride, also known as 4-dimethylaminoazobenzene-4′-sulfonyl chloride, primarily targets amino acids . It is used as a chromophoric labeling reagent in High-Performance Liquid Chromatography (HPLC) for derivatizing amino acids .

Mode of Action

This compound reacts freely with all amino acids to form dabsyl amino acids . This reaction involves the covalent linking of this compound to the amino acids, which improves their retention on reverse-phase columns . The reaction occurs at room temperature in a sodium carbonate buffer .

Biochemical Pathways

The biochemical pathway affected by this compound involves the derivatization of amino acids . This process enhances the detection and analysis of amino acids in biological samples . The dabsylated products are well-retained on reverse-phase columns, making them suitable for analysis using liquid chromatography-mass spectrometry (LC-MS) .

Pharmacokinetics

Its use in the derivatization of amino acids suggests that it may interact with biological systems in a way that facilitates the detection and analysis of these compounds .

Result of Action

The result of this compound’s action is the formation of dabsyl amino acids , which are photostable . These derivatives can be easily monitored spectrophotometrically at 460 nm , facilitating the analysis of amino acids in various biological samples .

Action Environment

The action of this compound is influenced by the environmental conditions during the derivatization process. For instance, the reaction between this compound and amino acids occurs at room temperature in a sodium carbonate buffer .

Safety and Hazards

Análisis Bioquímico

Biochemical Properties

Dabsyl chloride interacts with primary and secondary amines, converting them into their colored derivatives with subsequent separation by HPLC . This method has been used for the analysis of amino acids and other compounds from physiologic fluid and tissue extracts .

Molecular Mechanism

This compound reacts with primary and secondary amines to form stable, colored derivatives . This reaction is the basis for its use in HPLC, where it allows for the separation and analysis of amino acids .

Temporal Effects in Laboratory Settings

This compound has been shown to be stable under a variety of conditions . The dabsylated products resulting from the reaction of this compound with amino acids are photostable, making them suitable for long-term observation and analysis .

Metabolic Pathways

This compound is involved in the metabolic pathways related to the analysis of amino acids. It reacts with amino acids to form dabsyl amino acids, which can then be separated and analyzed using HPLC .

Propiedades

IUPAC Name |

4-[[4-(dimethylamino)phenyl]diazenyl]benzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14ClN3O2S/c1-18(2)13-7-3-11(4-8-13)16-17-12-5-9-14(10-6-12)21(15,19)20/h3-10H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTVWTPGLLAELLI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)N=NC2=CC=C(C=C2)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14ClN3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801040750 | |

| Record name | Benzenesulfonyl chloride, 4-[2-[4-(dimethylamino)phenyl]diazenyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801040750 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

323.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

56512-49-3 | |

| Record name | Dabsyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=56512-49-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-N,N-Dimethylaminoazobenzene-4'-sulfonyl chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056512493 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenesulfonyl chloride, 4-[2-[4-(dimethylamino)phenyl]diazenyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801040750 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | p-[[4-(dimethylamino)phenyl]azo]benzenesulphonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.742 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

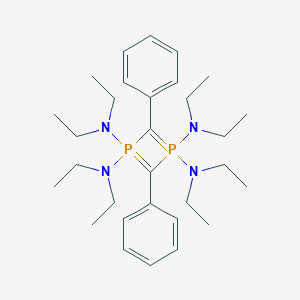

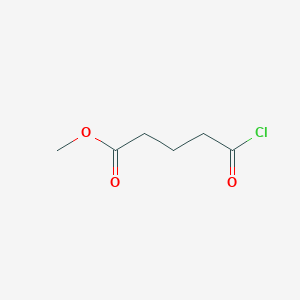

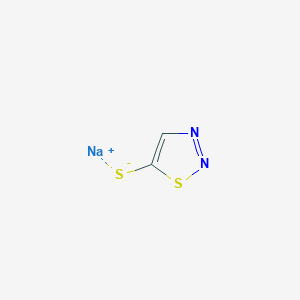

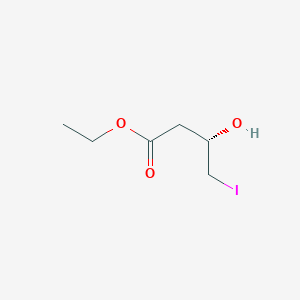

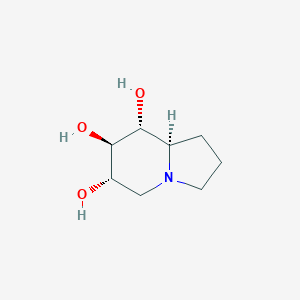

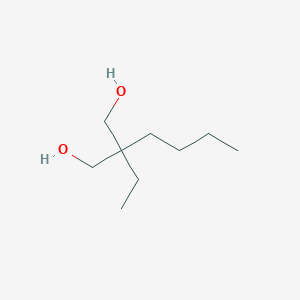

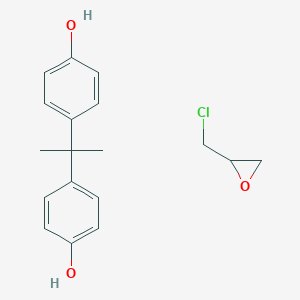

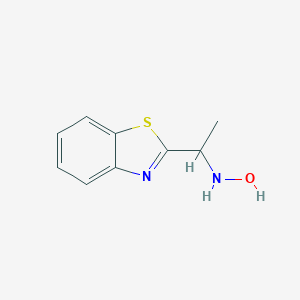

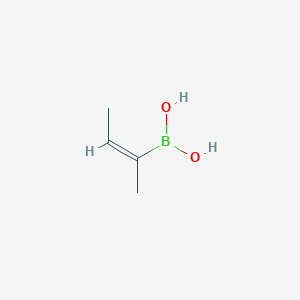

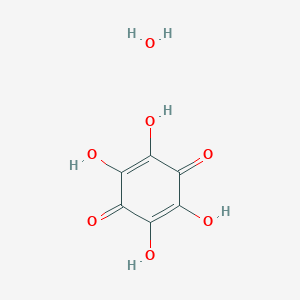

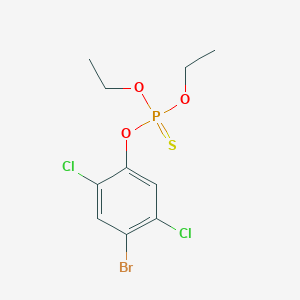

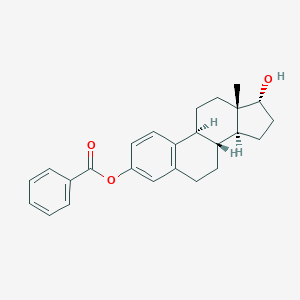

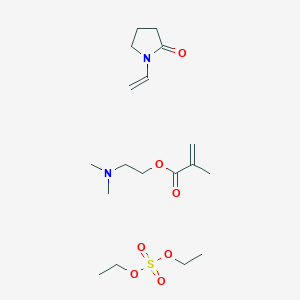

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.